molecular formula C22H17ClN2O4S B2835187 methyl 3-{[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}-4-methoxybenzoate CAS No. 1105223-62-8

methyl 3-{[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}-4-methoxybenzoate

Cat. No. B2835187
CAS RN: 1105223-62-8
M. Wt: 440.9
InChI Key: PWXRXGCRUPGRBU-UHFFFAOYSA-N
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Description

“Methyl 3-{[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}-4-methoxybenzoate” is a chemical compound with the molecular formula C22H17ClN2O4S . It has a molecular weight of 440.9 .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and the appropriate amines were dissolved in isopropanol, and a few drops of concentrated HCl were added. The mixtures were refluxed for 12–48 hours, allowed to reach room temperature, and water was added to precipitate out the products .


Molecular Structure Analysis

The molecular structure of this compound includes a thieno[3,2-d]pyrimidin-3(4H)-yl]methyl group attached to a 4-methoxybenzoate group . The presence of the chlorophenyl group and the methoxybenzoate group may contribute to its chemical properties and potential biological activities.


Chemical Reactions Analysis

While specific chemical reactions involving this compound have not been detailed in the available literature, similar compounds have been synthesized and studied for their antitubercular activities .


Physical And Chemical Properties Analysis

This compound has a predicted density of 1.38±0.1 g/cm3 and a predicted boiling point of 626.0±65.0 °C .

Scientific Research Applications

properties

IUPAC Name

methyl 3-[[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]methyl]-4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2O4S/c1-28-18-8-5-14(22(27)29-2)9-15(18)10-25-12-24-19-17(11-30-20(19)21(25)26)13-3-6-16(23)7-4-13/h3-9,11-12H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWXRXGCRUPGRBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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